molecular formula C7H7F3N2 B2796323 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine CAS No. 2551114-73-7

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine

Cat. No. B2796323
CAS RN: 2551114-73-7
M. Wt: 176.142
InChI Key: LRMOOUOYHDAZLS-UHFFFAOYSA-N
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Description

“4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . The “4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine” structure suggests that it has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a fluorine atom at the 5th position and a 1,1-difluoroethyl group at the 4th position .


Molecular Structure Analysis

The molecular structure of “4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine” would consist of a pyridine ring substituted with a fluorine atom and a 1,1-difluoroethyl group. The presence of the nitrogen atom in the pyridine ring and the fluorine atoms could result in interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine” would be influenced by its molecular structure. The presence of the fluorine atoms could result in high electronegativity and the potential for hydrogen bonding .

Scientific Research Applications

Synthesis and Characterization

  • A study developed a catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine. This process was used to synthesize compounds including those similar to 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine, characterized by various spectroscopic techniques (Zhao et al., 2020).

Application in Fluorination Processes

  • Research on the fluorination of nitrogen-containing aromatics, which includes compounds like 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine, found that pyridine reacts with xenon difluoride to yield various fluoropyridines (Anand & Filler, 1976).
  • A study on the use of N-fluoro amines as fluorinating reagents in organic synthesis may offer insight into the synthesis and applications of similar compounds (Furin & Fainzil’berg, 1999).

Potential Agricultural Applications

  • Compounds synthesized using methods related to 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine synthesis showed significant pesticidal activity against Myzus persicae, suggesting potential agricultural applications (Zhao et al., 2020).

Applications in Organic and Medicinal Chemistry

  • Research on the synthesis of novel fluorinated heterocycles, which may include or relate to 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine, highlights the compound's potential utility in the development of pharmaceuticals and agrochemicals (Wu et al., 2017).

Fluorescence and Metal Ion Detection

  • A study on a novel metal ion-sensitive fluorescent probe, which includes a structure similar to 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine, emphasizes the potential of such compounds in sensing applications, particularly in detecting metal ions (Qin et al., 2016).

Future Directions

The future directions for “4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine” would depend on its potential applications. It could be interesting to explore its use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

4-(1,1-difluoroethyl)-5-fluoropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-7(9,10)4-2-6(11)12-3-5(4)8/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMOOUOYHDAZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1F)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine

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